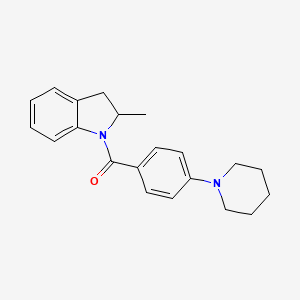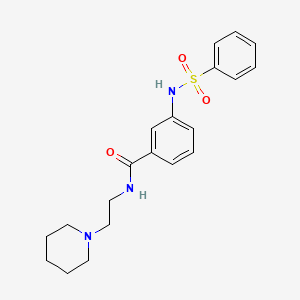![molecular formula C12H11ClN2O4S2 B7464526 N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamide](/img/structure/B7464526.png)
N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamide, also known as Sulfanilamide, is a sulfonamide antibiotic that was first synthesized in 1935. It has been widely used as an antibacterial agent in both human and veterinary medicine. It is a white crystalline powder that is soluble in water and has a molecular weight of 250.7 g/mol.
Mechanism of Action
N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamidee works by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. Folic acid is essential for the synthesis of nucleic acids, which are necessary for bacterial growth and reproduction. By inhibiting this enzyme, N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamidee prevents the synthesis of folic acid, leading to the death of the bacteria.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamidee has been found to have various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in bacteria, leading to cell death. N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamidee has also been found to affect the expression of genes involved in bacterial metabolism and virulence.
Advantages and Limitations for Lab Experiments
N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamidee has several advantages for lab experiments. It is a broad-spectrum antibiotic that is effective against a wide range of bacteria. It is also relatively inexpensive and easy to obtain. However, N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamidee has some limitations. It is not effective against all types of bacteria and can lead to the development of antibiotic resistance. It is also toxic to some animals and humans and should be handled with care.
Future Directions
There are several future directions for research involving N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamidee. One direction is the development of new antibacterial agents that are more effective and have fewer side effects than N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamidee. Another direction is the investigation of the resistance mechanisms of bacteria to N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamidee and the development of strategies to overcome this resistance. Additionally, N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamidee could be used in combination with other antibiotics to enhance their effectiveness against bacterial infections.
Synthesis Methods
The synthesis of N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamidee involves the reaction of p-aminobenzenesulfonamide with chlorosulfonic acid to form 4-chlorobenzenesulfonamide. This intermediate is then reacted with ammonia to form N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamide. The synthesis of N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamidee has been extensively studied and optimized, resulting in various methods of synthesis that are efficient and cost-effective.
Scientific Research Applications
N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamidee has been widely used in scientific research for its antibacterial properties. It has been used to study the mechanism of action of sulfonamide antibiotics and to investigate the resistance mechanisms of bacteria to these antibiotics. N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamidee has also been used in the development of new antibacterial agents and in the treatment of bacterial infections in animals.
properties
IUPAC Name |
4-[(4-chlorophenyl)sulfonylamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O4S2/c13-9-1-5-12(6-2-9)21(18,19)15-10-3-7-11(8-4-10)20(14,16)17/h1-8,15H,(H2,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOCMYITRAHBDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(dimethylamino)propyl]-2-(2-methoxy-N-(4-methoxyphenyl)sulfonylanilino)acetamide](/img/structure/B7464453.png)


![(E)-3-(3,4-dimethoxyphenyl)-N-[(4-morpholin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B7464460.png)


![3-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-one](/img/structure/B7464478.png)

![1-[2-(4-methoxyphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B7464488.png)
![(E)-N-[2-(1H-indol-3-yl)ethyl]but-2-en-1-amine](/img/structure/B7464511.png)


